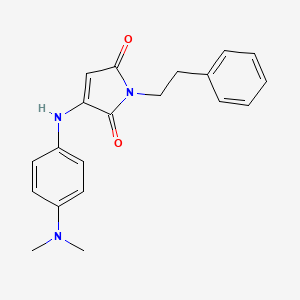
3-((4-(dimethylamino)phenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-(Dimethylamino)phenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione is an organic compound with a complex structure that includes a pyrrole ring, a phenethyl group, and a dimethylamino-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(dimethylamino)phenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione typically involves multi-step organic reactions
Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Phenethyl Group Introduction: The phenethyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Dimethylamino-Substituted Phenyl Group Addition: The final step involves the coupling of the dimethylamino-substituted phenyl group to the pyrrole ring, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrole-2,5-dione derivatives, while reduction of nitro groups results in amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-((4-(dimethylamino)phenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new organic compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological molecules.
Medicine
Medically, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable structure and reactivity.
Mecanismo De Acción
The mechanism of action of 3-((4-(dimethylamino)phenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the pyrrole ring can participate in π-π stacking interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-((4-(Methylamino)phenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione: Similar structure but with a methylamino group instead of a dimethylamino group.
3-((4-(Amino)phenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione: Contains an amino group instead of a dimethylamino group.
3-((4-(Ethylamino)phenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione: Features an ethylamino group instead of a dimethylamino group.
Uniqueness
The presence of the dimethylamino group in 3-((4-(dimethylamino)phenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione provides unique electronic properties, enhancing its reactivity and binding interactions compared to similar compounds with different substituents.
This detailed overview covers the essential aspects of this compound, highlighting its synthesis, reactions, applications, and unique features
Propiedades
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-(2-phenylethyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-22(2)17-10-8-16(9-11-17)21-18-14-19(24)23(20(18)25)13-12-15-6-4-3-5-7-15/h3-11,14,21H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIONOZSSGWDAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC(=O)N(C2=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
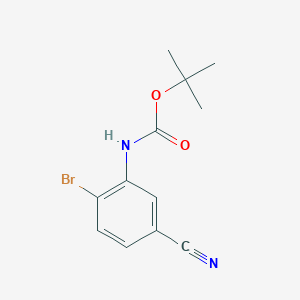
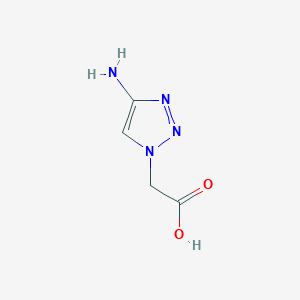
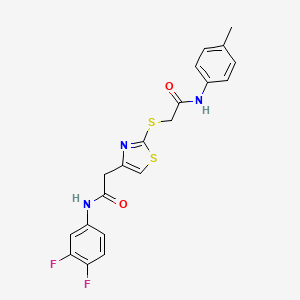
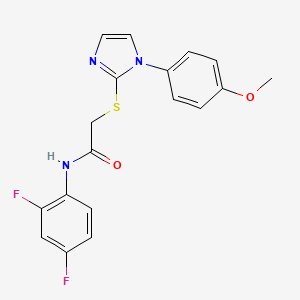
![4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2980083.png)
![Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate](/img/structure/B2980084.png)
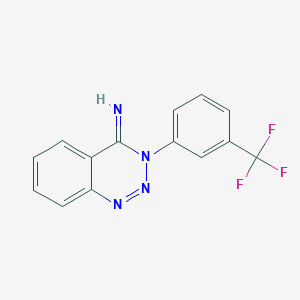
![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2980087.png)
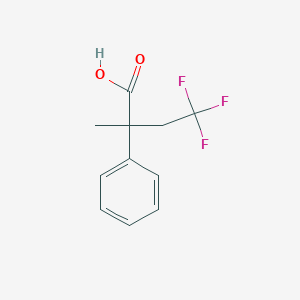
![[1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2980089.png)
![3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile](/img/structure/B2980091.png)
![4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2980093.png)
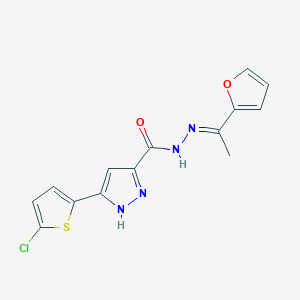
![N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2980097.png)
